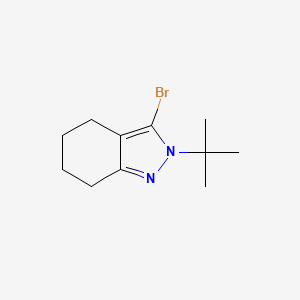
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F3NO4S. It is characterized by the presence of difluoro, nitro, and sulfonyl fluoride functional groups. This compound is primarily used in research settings and has applications in various chemical reactions and processes.
准备方法
The synthesis of 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Introduction of fluorine atoms to the aromatic ring.
Sulfonylation: Introduction of the sulfonyl fluoride group to the ethane chain.
The reaction conditions often involve the use of strong acids, bases, and fluorinating agents under controlled temperatures and pressures to ensure high yield and purity.
化学反应分析
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic ring.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The difluoro and nitro groups can also influence the compound’s reactivity and binding affinity.
相似化合物的比较
Similar compounds to 2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl fluoride include:
2-(2,6-Difluorophenyl)ethane-1-sulfonyl fluoride: Lacks the nitro group, which affects its reactivity and applications.
2-(3-Nitrophenyl)ethane-1-sulfonyl fluoride: Lacks the difluoro groups, leading to different chemical properties and uses.
2-(2,6-Difluoro-3-nitrophenyl)ethane-1-sulfonyl chloride: Contains a sulfonyl chloride group instead of sulfonyl fluoride, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of difluoro, nitro, and sulfonyl fluoride groups, which confer specific chemical properties and reactivity patterns that are valuable in various research and industrial applications.
属性
分子式 |
C8H6F3NO4S |
|---|---|
分子量 |
269.20 g/mol |
IUPAC 名称 |
2-(2,6-difluoro-3-nitrophenyl)ethanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F3NO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2 |
InChI 键 |
GXGQEPRMKSLDEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)CCS(=O)(=O)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


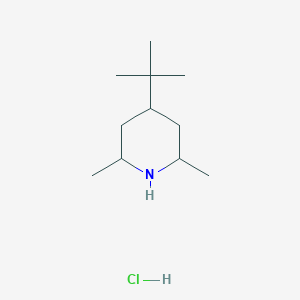

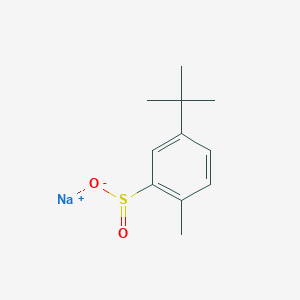
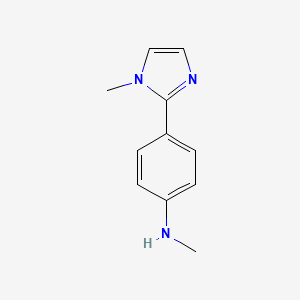
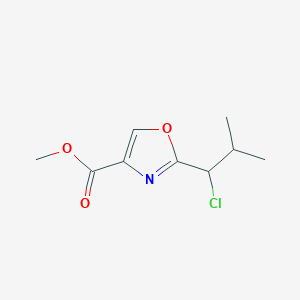
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)


![3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13205331.png)

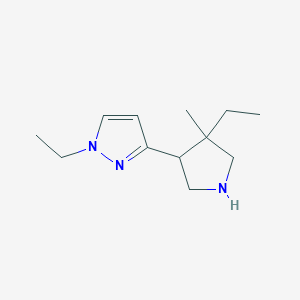
![2-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13205363.png)

